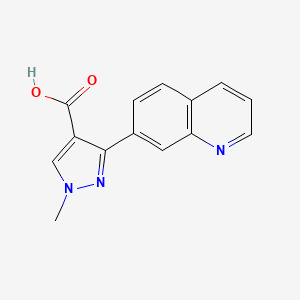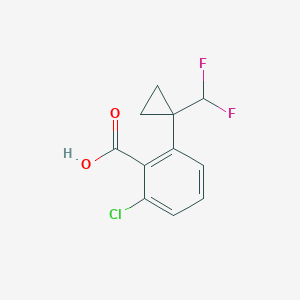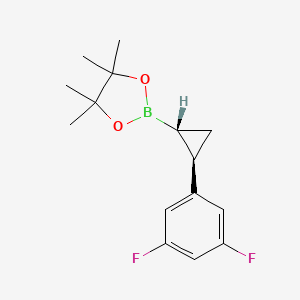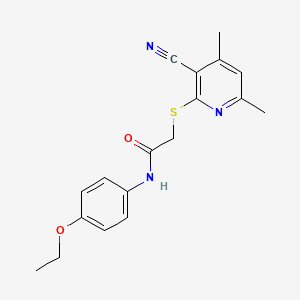
2-Chloro-3,5-dimethylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H8ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 2-position and two methyl groups at the 3- and 5-positions. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Chloro-3,5-dimethylbenzonitrile involves the ammoxidation of 2-chlorotoluene. This process is typically carried out in a fixed bed reactor at atmospheric pressure using V2O5/Al2O3 catalysts. The reaction conditions include a temperature range of 400 to 450°C and the presence of ammonia and oxygen .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar catalytic processes. The use of high-performance catalysts and optimized reaction conditions ensures high yield and purity of the product. The process involves continuous monitoring and control of reaction parameters to maintain efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding acids or alcohols.
Applications De Recherche Scientifique
2-Chloro-3,5-dimethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzonitrile: Lacks the methyl groups at the 3- and 5-positions.
3,5-Dimethylbenzonitrile: Lacks the chlorine atom at the 2-position.
2,4-Dichlorobenzonitrile: Has an additional chlorine atom at the 4-position.
Uniqueness
2-Chloro-3,5-dimethylbenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C9H8ClN |
|---|---|
Poids moléculaire |
165.62 g/mol |
Nom IUPAC |
2-chloro-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C9H8ClN/c1-6-3-7(2)9(10)8(4-6)5-11/h3-4H,1-2H3 |
Clé InChI |
YZEIZGIJNWAODC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C#N)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-chloro-5,6,8,9-tetrahydrooxepino[4,5-b]pyridine-4-carboxylate](/img/structure/B12993370.png)
![4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B12993382.png)


![3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12993407.png)


![2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B12993416.png)
